Veraguensin vs. Inactive In-Class Analogs: Discriminatory Antileishmanial Activity Against L. donovani
Veraguensin demonstrates clear antileishmanial efficacy, whereas multiple structurally analogous tetrahydrofuran lignans are completely inactive. In a direct comparative study, Veraguensin and Machilin-G exhibited an IC50 of 18 µg/mL and IC90 of 36 µg/mL against Leishmania donovani, while the closely related analogs Galgravin, Nectandrin-A, Nectandrin-B, Calopeptin, and Ganshisandrine showed no measurable activity in the same assay [1]. This stark functional divergence within a single compound class underscores the critical importance of stereochemistry and substitution patterns for target engagement.
| Evidence Dimension | In vitro Antileishmanial Activity (IC50/IC90) |
|---|---|
| Target Compound Data | IC50 = 18 µg/mL; IC90 = 36 µg/mL |
| Comparator Or Baseline | Galgravin, Nectandrin-A, Nectandrin-B, Calopeptin, Ganshisandrine: Inactive |
| Quantified Difference | Veraguensin active; 5 comparators inactive |
| Conditions | L. donovani promastigotes, 72h incubation, MTT assay |
Why This Matters
For research groups investigating leishmaniasis, selecting Veraguensin over an inactive analog like Galgravin avoids wasted time and resources on compounds devoid of the desired biological effect.
- [1] Da Silva Filho AA, et al. In vitro antileishmanial and antimalarial activities of tetrahydrofuran lignans isolated from Nectandra megapotamica (Lauraceae). Phytother Res. 2008 Oct;22(10):1307-10. View Source
